molecular formula C13H9NO2 B130769 3-Nitrofluorene CAS No. 5397-37-5

3-Nitrofluorene

Cat. No.: B130769
CAS No.: 5397-37-5
M. Wt: 211.22 g/mol
InChI Key: CKAGNBSBBQJLCI-UHFFFAOYSA-N
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Description

3-Nitrofluorene, also known as this compound, is an organic compound with the molecular formula C13H9NO2. It is a derivative of fluorene, where a nitro group is substituted at the third position of the fluorene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrofluorene typically involves the nitration of fluorene. One common method is the reaction of fluorene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen (H2) with a catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: 3-Nitrofluorenone

    Reduction: 3-Amino-9H-fluorene

    Substitution: Various substituted fluorenes depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Nitrofluorene involves its interaction with various molecular targets and pathways. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. This process involves intermediates such as nitroso and hydroxylamine derivatives . The compound’s reactivity is influenced by the electronic effects of the nitro group, which can activate or deactivate the fluorene ring towards different chemical reactions .

Comparison with Similar Compounds

Uniqueness of 3-Nitrofluorene: this compound is unique due to the specific position of the nitro group, which significantly influences its chemical reactivity and physical properties. This positional isomerism allows for distinct applications and reactivity patterns compared to other nitro-substituted fluorenes .

Properties

IUPAC Name

3-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGNBSBBQJLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202263
Record name 3-Nitrofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5397-37-5
Record name 3-Nitro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5397-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrofluorene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3016
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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